2-[(4-methylphenyl)sulfanyl]-N-[4-(prop-2-en-1-yloxy)phenyl]propanamide
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Overview
Description
2-[(4-methylphenyl)sulfanyl]-N-[4-(prop-2-en-1-yloxy)phenyl]propanamide is an organic compound characterized by the presence of a sulfanyl group attached to a methylphenyl ring and a propanamide group linked to a phenyl ring with a prop-2-en-1-yloxy substituent
Preparation Methods
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[4-(prop-2-en-1-yloxy)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylthiophenol with an appropriate acylating agent to form the sulfanyl intermediate. This intermediate is then reacted with 4-(prop-2-en-1-yloxy)aniline under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[(4-methylphenyl)sulfanyl]-N-[4-(prop-2-en-1-yloxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]-N-[4-(prop-2-en-1-yloxy)phenyl]propanamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[4-(prop-2-en-1-yloxy)phenyl]propanamide depends on its specific interactions with molecular targets. The sulfanyl group may interact with thiol-containing enzymes or proteins, while the propanamide group may form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific context of its application.
Comparison with Similar Compounds
2-[(4-methylphenyl)sulfanyl]-N-[4-(prop-2-en-1-yloxy)phenyl]propanamide can be compared with similar compounds, such as:
2-[(4-methylphenyl)sulfanyl]-N-[4-sulfamoylphenyl]acetamide: This compound has a sulfamoyl group instead of the prop-2-en-1-yloxy group, which may result in different biological activities and chemical reactivity.
N-[4-(aminosulfonyl)phenyl]-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound contains a triazole ring and a pyridinyl group, which can significantly alter its properties compared to this compound.
Properties
Molecular Formula |
C19H21NO2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-prop-2-enoxyphenyl)propanamide |
InChI |
InChI=1S/C19H21NO2S/c1-4-13-22-17-9-7-16(8-10-17)20-19(21)15(3)23-18-11-5-14(2)6-12-18/h4-12,15H,1,13H2,2-3H3,(H,20,21) |
InChI Key |
SYJXZNVXSNEKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
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